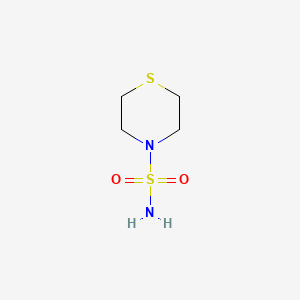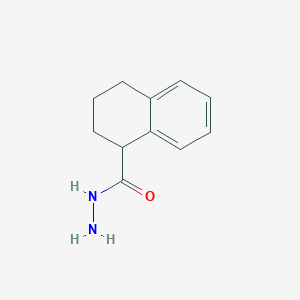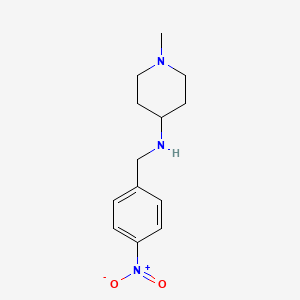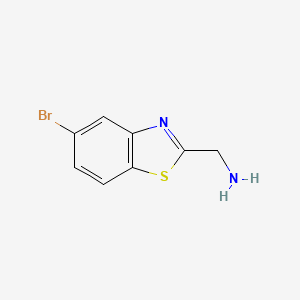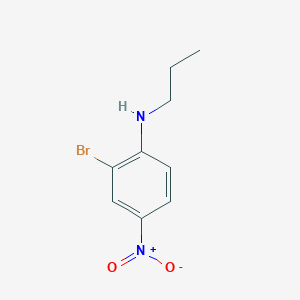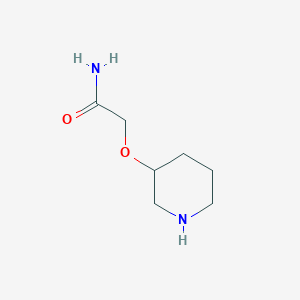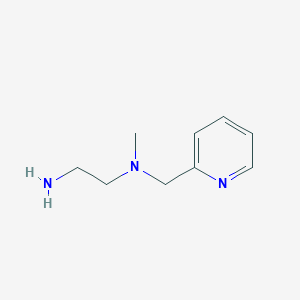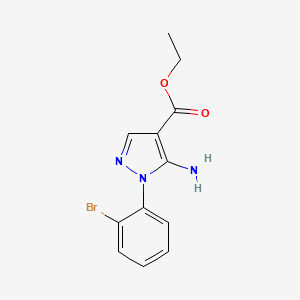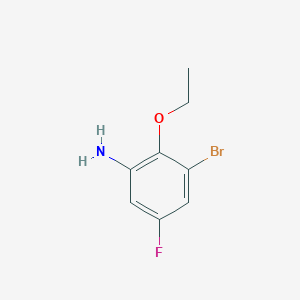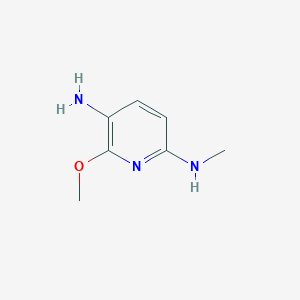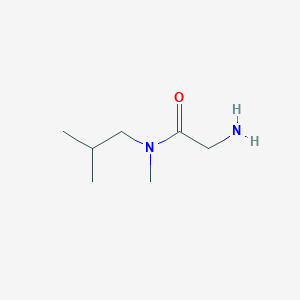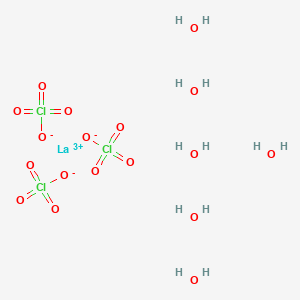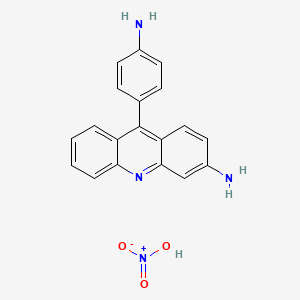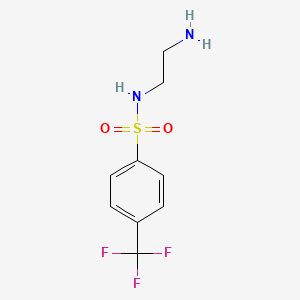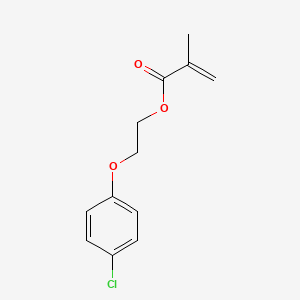
4-CHLOROPHENOXYETHYL METHACRYLATE
描述
4-CHLOROPHENOXYETHYL METHACRYLATE is an organic compound with the molecular formula C12H13ClO3. It is a methacrylate ester that contains a p-chlorophenoxy group, making it a functional monomer used in various polymerization processes. This compound is known for its reactivity and ability to form polymers with unique properties, making it valuable in industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLOROPHENOXYETHYL METHACRYLATE typically involves the reaction of p-chlorophenol with ethylene oxide to form p-chlorophenoxyethanol. This intermediate is then esterified with methacrylic acid or methacryloyl chloride to produce this compound. The reaction conditions often include the use of catalysts such as triethylamine and solvents like acetonitrile to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and consistent production. These processes involve the use of tubular reactors and controlled reaction conditions to achieve high yields and minimize side products .
化学反应分析
Types of Reactions
4-CHLOROPHENOXYETHYL METHACRYLATE undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Substitution: The p-chlorophenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution: Reagents such as sodium methoxide or potassium carbonate can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Substitution: Derivatives with different substituents on the phenoxy group.
Hydrolysis: Methacrylic acid and p-chlorophenoxyethanol.
科学研究应用
4-CHLOROPHENOXYETHYL METHACRYLATE has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical adhesives and coatings.
Industry: Utilized in the production of coatings, adhesives, and specialty plastics.
作用机制
The primary mechanism of action for 4-CHLOROPHENOXYETHYL METHACRYLATE involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, initiated by thermal or chemical initiators, leading to the formation of polymers with specific properties. The p-chlorophenoxy group can influence the polymer’s thermal stability, solubility, and mechanical properties .
相似化合物的比较
Similar Compounds
- p-Methoxyphenoxyethyl methacrylate
- p-Bromophenoxyethyl methacrylate
- p-Nitrophenoxyethyl methacrylate
Comparison
4-CHLOROPHENOXYETHYL METHACRYLATE is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct chemical and physical properties. Compared to p-Methoxyphenoxyethyl methacrylate, it has higher thermal stability and different solubility characteristics. The bromine and nitro derivatives exhibit different reactivity and polymerization behavior due to the varying electronic effects of the substituents .
属性
IUPAC Name |
2-(4-chlorophenoxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-9(2)12(14)16-8-7-15-11-5-3-10(13)4-6-11/h3-6H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAUFBJJZSLYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659692 | |
| Record name | 2-(4-Chlorophenoxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63249-65-0 | |
| Record name | 2-(4-Chlorophenoxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


